molecular formula C24H22F3N3O3 B11221087 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11221087
M. Wt: 457.4 g/mol
InChI Key: LBAIIJQIZYHPPU-UHFFFAOYSA-N
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Description

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a quinoline core, a piperidine moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the quinoline core, followed by the introduction of the piperidine and trifluoromethylphenyl groups. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.

    Introduction of the Piperidine Moiety: This step often involves the use of piperidine and a suitable coupling reagent, such as EDCI or DCC, to form the piperidinylcarbonyl group.

    Attachment of the Trifluoromethylphenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, while the piperidine and trifluoromethylphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives.

    Trifluoromethylphenyl Derivatives: Compounds like fluoxetine and other trifluoromethyl-substituted pharmaceuticals.

Uniqueness

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability, while the piperidine moiety can improve binding interactions with biological targets.

Properties

Molecular Formula

C24H22F3N3O3

Molecular Weight

457.4 g/mol

IUPAC Name

2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H22F3N3O3/c25-24(26,27)16-7-6-8-17(13-16)28-21(31)15-30-20-10-3-2-9-18(20)19(14-22(30)32)23(33)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15H2,(H,28,31)

InChI Key

LBAIIJQIZYHPPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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